Cas no 1261805-44-0 (3-(4-Amino-2-fluorobenzoyl)pyridine)

3-(4-Amino-2-fluorobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(4-Amino-2-fluorobenzoyl)pyridine
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- インチ: 1S/C12H9FN2O/c13-11-6-9(14)3-4-10(11)12(16)8-2-1-5-15-7-8/h1-7H,14H2
- InChIKey: UDJFDZDGEBYURT-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C(C1C=NC=CC=1)=O)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 56
3-(4-Amino-2-fluorobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022005238-250mg |
3-(4-Amino-2-fluorobenzoyl)pyridine |
1261805-44-0 | 97% | 250mg |
$680.00 | 2022-03-01 | |
Alichem | A022005238-500mg |
3-(4-Amino-2-fluorobenzoyl)pyridine |
1261805-44-0 | 97% | 500mg |
$960.40 | 2022-03-01 | |
Alichem | A022005238-1g |
3-(4-Amino-2-fluorobenzoyl)pyridine |
1261805-44-0 | 97% | 1g |
$1,629.60 | 2022-03-01 |
3-(4-Amino-2-fluorobenzoyl)pyridine 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
3-(4-Amino-2-fluorobenzoyl)pyridineに関する追加情報
3-(4-Amino-2-fluorobenzoyl)pyridine: A Comprehensive Overview
The compound 3-(4-Amino-2-fluorobenzoyl)pyridine (CAS No. 1261805-44-0) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted benzoyl group. The presence of amino and fluoro substituents on the benzoyl ring introduces interesting electronic and steric properties, making it a valuable compound for research and development.
Recent studies have highlighted the potential of 3-(4-Amino-2-fluorobenzoyl)pyridine in the field of drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been explored, particularly in the context of developing new anticancer agents. Researchers have found that the compound exhibits selective binding to certain metalloproteins, which could pave the way for novel therapeutic strategies. This finding underscores the importance of understanding the molecular interactions of 3-(4-Amino-2-fluorobenzoyl)pyridine at the atomic level.
In addition to its biological applications, 3-(4-Amino-2-fluorobenzoyl)pyridine has shown promise in materials science. Its use as a building block in supramolecular chemistry has led to the creation of self-assembled nanostructures with unique optical and electronic properties. These structures have potential applications in sensors, light-emitting diodes (LEDs), and other advanced materials. The ability of 3-(4-Amino-2-fluorobenzoyl)pyridine to form stable supramolecular assemblies is attributed to its complementary hydrogen bonding and π-π stacking capabilities.
The synthesis of 3-(4-Amino-2-fluorobenzoyl)pyridine involves a multi-step process that typically begins with the preparation of the benzoyl derivative. The amino and fluoro substituents are introduced through nucleophilic aromatic substitution or electrophilic substitution reactions, depending on the desired regiochemistry. The final coupling reaction between the benzoyl derivative and pyridine is often facilitated by using coupling agents such as EDC or DCC, which activate the carboxylic acid group for efficient amide bond formation.
From an analytical standpoint, 3-(4-Amino-2-fluorobenzoyl)pyridine has been extensively studied using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular conformation and intermolecular interactions. X-ray crystallography has also been employed to determine its crystal structure, revealing a highly ordered arrangement of molecules in the solid state. These studies are crucial for understanding the physical properties of the compound and its behavior under different conditions.
One of the most exciting developments involving 3-(4-Amino-2-fluorobenzoyl)pyridine is its application in fluorescence sensing. By incorporating this compound into fluorescent probes, researchers have developed sensors capable of detecting trace amounts of metal ions or organic analytes in complex matrices. The high sensitivity and selectivity of these probes are attributed to the electronic properties of 3-(4-Amino-2-fluorobenzoyl)pyridine, which enable efficient energy transfer processes.
Looking ahead, ongoing research is focused on expanding the versatility of 3-(4-Amino-2-fluorobenzoyl)pyridine by modifying its substituent pattern or incorporating it into larger molecular frameworks. These efforts aim to unlock new functionalities and applications across diverse disciplines, from biotechnology to electronics. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial development.
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